tert-Butyl (R)-2-isopropylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl ®-2-isopropylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, an isopropyl group, and a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-isopropylpyrrolidine-1-carboxylate typically involves the reaction of ®-2-isopropylpyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions are usually mild, and the product is obtained in good yield.
Industrial Production Methods
In industrial settings, the production of tert-Butyl ®-2-isopropylpyrrolidine-1-carboxylate can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-isopropylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl ®-2-isopropylpyrrolidine-1-carboxylate oxide, while reduction may produce tert-butyl ®-2-isopropylpyrrolidine-1-methanol.
Scientific Research Applications
tert-Butyl ®-2-isopropylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-isopropylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-2-isopropylpyrrolidine-1-carboxylate can be compared with other tert-butyl esters and pyrrolidine derivatives, such as tert-butyl ®-2-methylpyrrolidine-1-carboxylate and tert-butyl ®-2-ethylpyrrolidine-1-carboxylate.
Uniqueness
The uniqueness of tert-Butyl ®-2-isopropylpyrrolidine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H23NO2 |
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Molecular Weight |
213.32 g/mol |
IUPAC Name |
tert-butyl (2R)-2-propan-2-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-9(2)10-7-6-8-13(10)11(14)15-12(3,4)5/h9-10H,6-8H2,1-5H3/t10-/m1/s1 |
InChI Key |
JIQIYRNJTWFMBB-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H]1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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